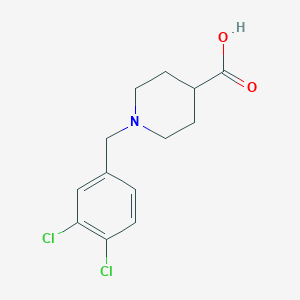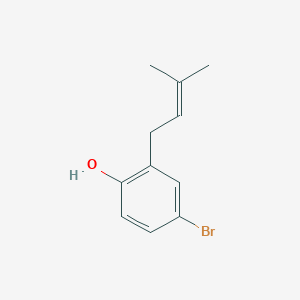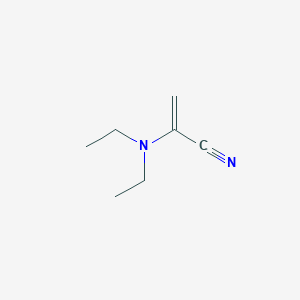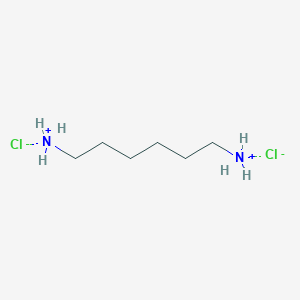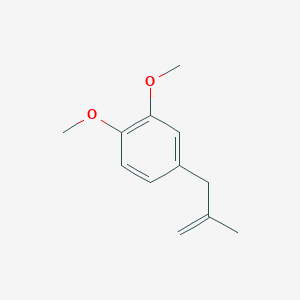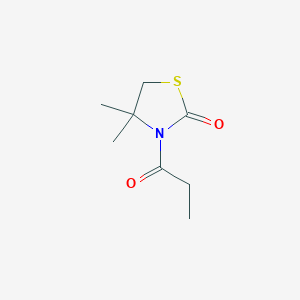
4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one, also known as DMTZ, is a thiazolidinone derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. DMTZ is a heterocyclic compound that contains a five-membered ring with a thiazolidinone moiety. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Wirkmechanismus
The exact mechanism of action of 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one is not fully understood. However, it has been proposed that 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one exerts its biological effects by modulating various signaling pathways in cells. For example, 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one has also been found to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism.
Biochemische Und Physiologische Effekte
4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, induce apoptosis, and inhibit angiogenesis. 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one has also been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one has been found to possess anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various cellular processes. However, one of the limitations of using 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one is its relatively low solubility in water, which can make it difficult to use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one. One area of interest is the development of 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one. Finally, the potential applications of 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one in the treatment of diabetes and other metabolic disorders warrant further investigation.
Synthesemethoden
4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one can be synthesized through a multi-step process, starting from the reaction of 2-aminothiophenol with ethyl acetoacetate to form 2-ethylthio-4-methyl-5-oxo-1,2,4-triazolidine-3-carboxylic acid ethyl ester. This intermediate is then reacted with acetic anhydride and sodium acetate to form 4,4-dimethyl-3-propanoyl-1,3-thiazolidin-2-one.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
150968-16-4 |
|---|---|
Produktname |
4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one |
Molekularformel |
C8H13NO2S |
Molekulargewicht |
187.26 g/mol |
IUPAC-Name |
4,4-dimethyl-3-propanoyl-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C8H13NO2S/c1-4-6(10)9-7(11)12-5-8(9,2)3/h4-5H2,1-3H3 |
InChI-Schlüssel |
GKFJXEAXKWCPOK-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(=O)SCC1(C)C |
Kanonische SMILES |
CCC(=O)N1C(=O)SCC1(C)C |
Synonyme |
2-Thiazolidinone, 4,4-dimethyl-3-(1-oxopropyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



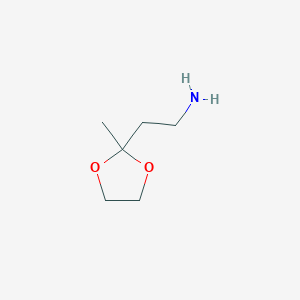
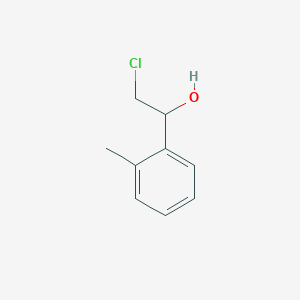
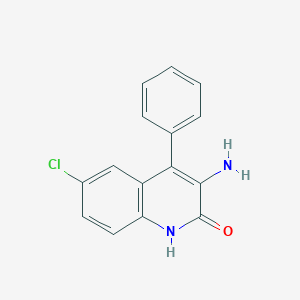
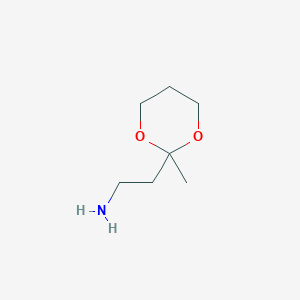
![1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one](/img/structure/B118660.png)
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B118662.png)
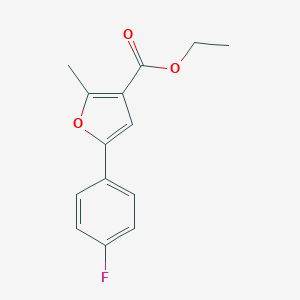
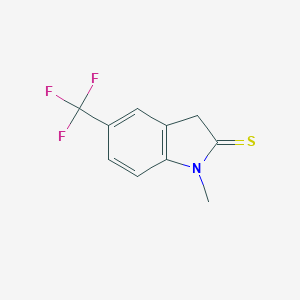
![[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B118674.png)
